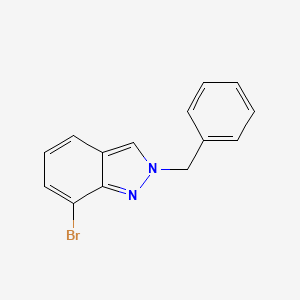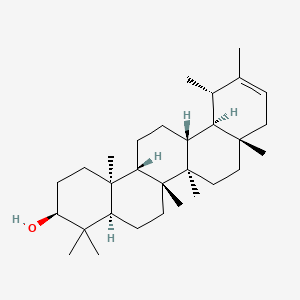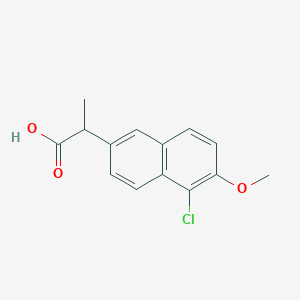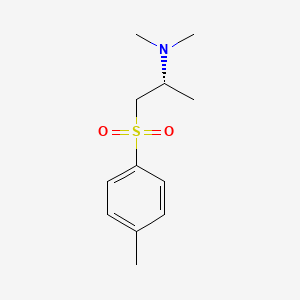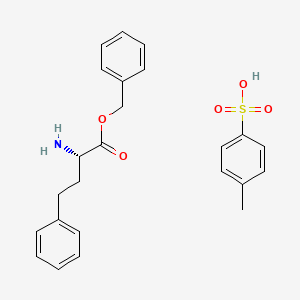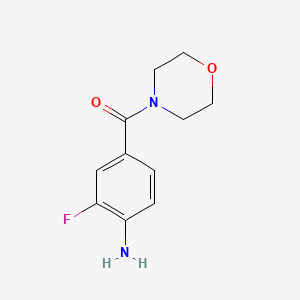
Dipotassium Selenosulfate; Potassium selenosulfate; Potassium selenosulfate (K2SeSO3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenosulfuric Acid Dipotassium Salt, Technical Grade, also known as Dipotassium Selenosulfate, is a chemical compound with the molecular formula K₂SeSO₄ and a molecular weight of 237.22 g/mol . This compound is a white crystalline powder that is soluble in water and is commonly used in various fields such as medical research, environmental research, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Selenosulfuric Acid Dipotassium Salt typically involves the reaction of potassium selenite with sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
K2SeO3+H2SO4→K2SeSO4+H2O
Industrial Production Methods
In industrial settings, the production of Selenosulfuric Acid Dipotassium Salt involves large-scale reactions in reactors where potassium selenite and sulfuric acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete reaction. The product is then purified through filtration and recrystallization processes to obtain the technical grade compound .
Analyse Chemischer Reaktionen
Types of Reactions
Selenosulfuric Acid Dipotassium Salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the selenium or sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogens and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield selenates or sulfates, while reduction reactions may produce selenides or sulfides .
Wissenschaftliche Forschungsanwendungen
Selenosulfuric Acid Dipotassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in the study of selenium metabolism and its role in biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of selenium deficiency and related disorders.
Industry: It is used in the production of selenium-containing compounds and materials
Wirkmechanismus
The mechanism by which Selenosulfuric Acid Dipotassium Salt exerts its effects involves the interaction of selenium and sulfur atoms with various molecular targets. Selenium is known to play a crucial role in the activity of certain enzymes and proteins, particularly those involved in antioxidant defense and redox regulation. The compound can modulate the activity of these enzymes and proteins, thereby influencing various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Selenosulfate: Similar to Selenosulfuric Acid Dipotassium Salt, Sodium Selenosulfate is used in various chemical and biological applications. It has the molecular formula Na₂SeSO₄.
Selenium Dioxide: This compound is used as an oxidizing agent and in the synthesis of other selenium compounds.
Sodium Selenite: It is commonly used as a dietary supplement and in the study of selenium metabolism.
Uniqueness
Selenosulfuric Acid Dipotassium Salt is unique due to its specific combination of selenium and sulfur atoms, which imparts distinct chemical and biological properties. Its solubility in water and stability under various conditions make it a valuable reagent in both research and industrial applications .
Eigenschaften
Molekularformel |
K2O3SSe |
|---|---|
Molekulargewicht |
237.23 g/mol |
IUPAC-Name |
potassium;sulfonatoselanylpotassium |
InChI |
InChI=1S/2K.H2O3SSe/c;;1-4(2,3)5/h;;(H2,1,2,3,5)/q2*+1;/p-2 |
InChI-Schlüssel |
TZANCIIMYJNSQI-UHFFFAOYSA-L |
Kanonische SMILES |
[O-]S(=O)(=O)[Se][K].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


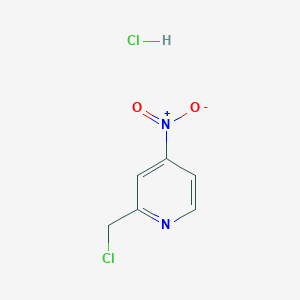
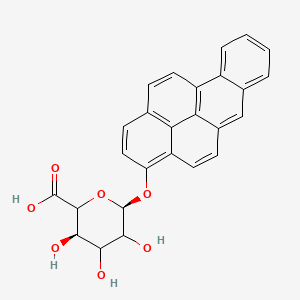
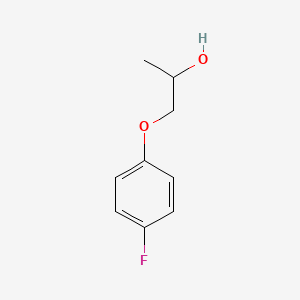
![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
